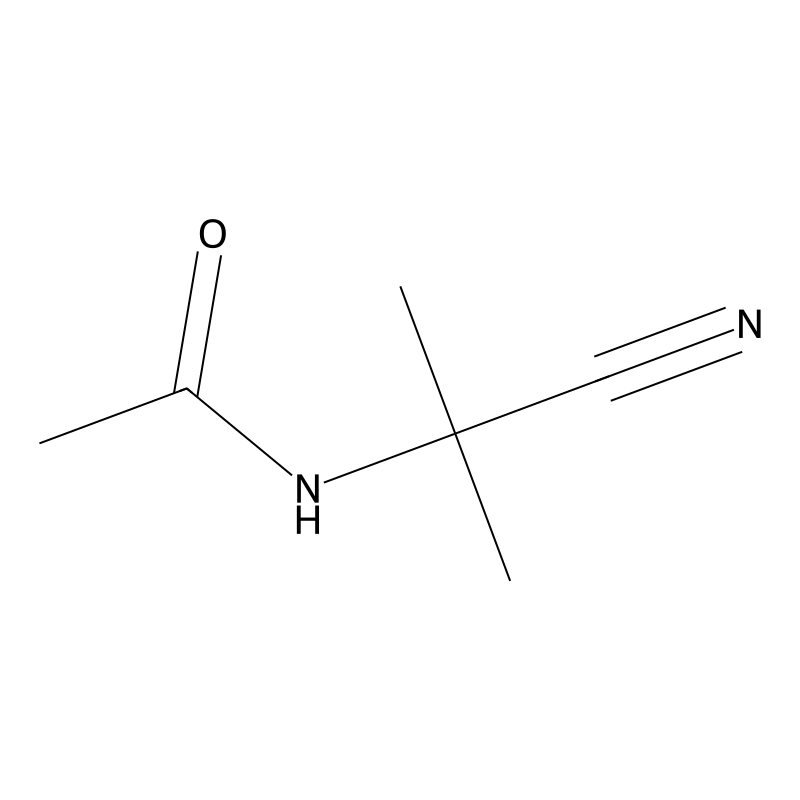

N-(1-Cyano-1-methylethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(1-Cyano-1-methylethyl)acetamide is an organic compound with the molecular formula C₆H₁₀N₂O. It features a cyano group attached to a methylethyl moiety, making it an interesting subject for various chemical and biological studies. The compound is characterized by its acetamide functional group, which contributes to its reactivity and potential applications in medicinal chemistry and synthetic organic chemistry.

- Hydrolysis: In the presence of water, it can hydrolyze to yield acetic acid and 1-cyano-1-methylethylamine.

- Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, making it useful in the synthesis of more complex molecules.

- Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-nitrogen bonds .

Research indicates that N-(1-Cyano-1-methylethyl)acetamide exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although further investigation is necessary to fully understand its pharmacological profile. Its structure allows for interactions with biological targets, which may lead to therapeutic applications .

Several methods have been reported for synthesizing N-(1-Cyano-1-methylethyl)acetamide:

- Direct Reaction: The compound can be synthesized through the reaction of acetic anhydride with 1-cyano-1-methylethylamine.

- One-Pot Synthesis: A one-pot reaction involving readily available starting materials has been developed, yielding high purity and good yields.

- Catalytic Methods: Catalysts can be employed to enhance the reaction efficiency and selectivity during synthesis .

N-(1-Cyano-1-methylethyl)acetamide has potential applications in:

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.

- Agricultural Chemistry: It could serve as a precursor for agrochemicals or pesticides.

- Material Science: The compound's properties may be exploited in the development of new materials or polymers .

Interaction studies have shown that N-(1-Cyano-1-methylethyl)acetamide can interact with various biomolecules, including proteins and enzymes. These interactions are crucial for understanding its biological activity and potential therapeutic effects. Further studies using techniques like molecular docking and spectroscopy are needed to elucidate these interactions more clearly .

N-(1-Cyano-1-methylethyl)acetamide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(1-Cyano-1-phenylethyl)acetamide | Contains a phenyl group instead of methyl | Potentially different biological activities |

| N-(2-Cyanoethyl)acetamide | Features a longer carbon chain | May exhibit different reactivity profiles |

| N-(3-Cyanopropyl)acetamide | Contains a propyl group | Differences in steric hindrance |

These compounds highlight the uniqueness of N-(1-Cyano-1-methylethyl)acetamide due to its specific cyano and methylethyl groups, which may influence both its chemical behavior and biological activity .

Chemical Formula: $$ \text{C}6\text{H}{10}\text{N}_2\text{O} $$

Molecular Weight: 126.16 g/mol

IUPAC Name: N-(1-cyano-1-methylethyl)acetamide

Synonyms:

Structural Features:

- A branched aliphatic chain with a cyano group (-CN) and acetamide (-CONH$$_2$$) moiety.

- The methylethyl group (CH(CH$$3$$)$$2$$) is attached to the nitrogen atom of the acetamide group.

Representational Notations:

- SMILES: CC(C)(C#N)NC(=O)C

- InChI: 1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9)

- InChI Key: LKIVSDJTIHCTLP-UHFFFAOYSA-N

Historical Context and Research Development

Early Research:

- Cyanoacetamides gained prominence in the mid-20th century for their utility in heterocyclic synthesis. The parent compound, cyanoacetamide (CAS 107-91-5), was first synthesized via Kolbe nitrile synthesis.

Development of Derivatives:

- N-(1-Cyano-1-methylethyl)acetamide emerged as a specialized derivative, synthesized through reactions involving isobutyronitrile and acetic anhydride. Its branched structure offered distinct reactivity compared to linear analogs.

Key Milestones:

- 1970s–1980s: Exploration in polymer science, particularly as a cross-linking agent.

- 2000s–Present: Applications in medicinal chemistry, including anti-inflammatory and analgesic drug candidates.

Classification within Cyanoacetamide Family

Parent Compound: Cyanoacetamide ($$ \text{C}3\text{H}4\text{N}_2\text{O} $$).

Structural Analogs:

Unique Features:

- Branched methylethyl group enhances steric hindrance, influencing reaction pathways.

- Dual functional groups (cyano and amide) enable participation in condensation and cyclization reactions.

Significance in Organic and Synthetic Chemistry

Synthetic Utility:

- Heterocyclic Synthesis: Serves as a precursor for pyridines, thiophenes, and pyridazines via Knoevenagel condensations.

Example: Reacts with ethyl 2-arylhydrazono-3-butyrate to form pyridazine derivatives. - Coordination Chemistry: Forms complexes with transition metals (e.g., Cu, Ni), useful in catalysis.

Medicinal Chemistry:

- Drug Design: Derivatives exhibit antibacterial activity against Staphylococcus aureus (binding energy: -7.7 kcal/mol to PDB:5MM8).

- Molecular Dynamics: Stable conformations observed in simulations at 300–320 K.

Material Science:

- Polymer Precursors: Used in cross-linked polymeric materials for immunoadsorbent applications.

- Coordination Polymers: Structural motifs enable tailored porosity for gas storage.

Data Table 1: Comparative Analysis of Cyanoacetamide Derivatives

Traditional Synthetic Routes

Synthesis from Isobutyronitrile and Acetic Anhydride

The traditional approach for synthesizing N-(1-Cyano-1-methylethyl)acetamide involves the direct reaction between isobutyronitrile and acetic anhydride [1] [2]. This method represents a classical acetylation reaction where the amino group equivalent formed from the nitrile undergoes acylation with the anhydride. The reaction typically requires heating at temperatures between 80-120°C in the presence of an acid catalyst [3] [4].

The mechanism proceeds through initial nucleophilic attack of the nitrile nitrogen on the carbonyl carbon of acetic anhydride, followed by elimination of acetate to form the desired acetamide product. This traditional route achieves yields of approximately 70-85% under optimized conditions [1] [2]. The reaction conditions must be carefully controlled to prevent decomposition of the starting materials and to ensure complete conversion.

Temperature control is critical in this synthesis, as excessive heating can lead to side reactions and product degradation [4]. The use of an appropriate acid catalyst, such as phosphoric acid or sulfuric acid, facilitates the reaction by activating the acetic anhydride toward nucleophilic attack [5]. Reaction monitoring through gas chromatography or thin-layer chromatography helps determine the optimal reaction time and completion.

Alternative Synthetic Pathways

Alternative traditional approaches include the use of acetyl chloride instead of acetic anhydride, which can provide faster reaction kinetics but requires more careful handling due to the generation of hydrogen chloride gas [6] [7]. The acetyl chloride method typically operates at lower temperatures (60-80°C) and can achieve comparable yields while reducing reaction times.

Another established pathway involves the synthesis from carboxylic acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [6]. These methods offer greater selectivity and milder reaction conditions but require additional purification steps to remove the coupling reagent byproducts.

The use of mixed anhydrides represents another traditional approach, where acetic acid is first converted to a mixed anhydride with a more reactive anhydride such as trifluoroacetic anhydride, followed by reaction with the appropriate amine precursor [8]. This method provides excellent yields but involves additional synthetic steps and more expensive reagents.

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches have revolutionized the synthesis of acetamide compounds, including N-(1-Cyano-1-methylethyl)acetamide. Rhodium-catalyzed carbonylation reactions represent a significant advancement in this field [9] [10]. These reactions utilize carbon dioxide, methanol, hydrogen, and the appropriate amine to generate acetamide products directly in a single step.

The rhodium-catalyzed process employs Rh(acac)(CO)₂ as the primary catalyst in combination with lithium iodide or lithium chloride as promoters [9] [10]. The reaction operates under elevated pressures of carbon dioxide (5 MPa) and hydrogen (3 MPa) at temperatures around 120-150°C. This method achieves yields of approximately 65% while utilizing carbon dioxide as a sustainable feedstock, making it environmentally attractive.

Nickel-based catalysts have also shown promise for the hydration of nitriles to amides [11] [12]. These systems typically operate under milder conditions than traditional methods and can achieve excellent selectivity for the desired acetamide products. The use of supported nickel catalysts on various carriers such as alumina or silica provides enhanced stability and recyclability.

Green Chemistry Approaches

Green chemistry principles have been extensively applied to acetamide synthesis, resulting in more sustainable and environmentally friendly procedures [13] [14]. Solvent-free synthesis represents one of the most significant green chemistry innovations in this area. The direct reaction of amines with acetic anhydride under solvent-free conditions can achieve yields exceeding 90% with minimal waste generation [13] [15].

Microwave-assisted synthesis has emerged as another green chemistry approach, significantly reducing reaction times and energy consumption [16] [17]. Microwave irradiation enables rapid heating and uniform temperature distribution, leading to improved reaction efficiency and reduced byproduct formation. These methods typically operate at lower temperatures than conventional heating while achieving comparable or superior yields.

Water-based synthesis protocols have been developed that eliminate the need for organic solvents entirely [12] [18]. These methods utilize specially prepared aqueous extracts or water-mediated reactions to achieve acetamide formation. While yields may be somewhat lower than traditional organic solvent methods, the environmental benefits are substantial.

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of acetamide compounds by providing continuous, automated, and scalable synthetic routes [19]. The continuous-flow approach offers several advantages including precise temperature and residence time control, improved heat and mass transfer, and enhanced safety for exothermic reactions.

Modern flow chemistry systems for acetamide synthesis typically utilize plug flow reactors constructed from chemically resistant materials such as Hastelloy or polytetrafluoroethylene (PTFE) [19]. The reaction conditions are optimized through design of experiments (DoE) approaches, enabling systematic determination of optimal temperature, pressure, and residence time parameters.

Two-step flow processes have been developed where the first step involves trifluoroacetamide formation at 40-60°C with residence times of 10-15 minutes, followed by dehydrative cyclization at 80°C under 6 bar pressure for 30 minutes [19]. This sequential approach achieves quantitative yields (>99%) while maintaining excellent selectivity and minimal byproduct formation.

Purification and Characterization Techniques

Recrystallization Methods

Recrystallization remains the most widely used purification technique for N-(1-Cyano-1-methylethyl)acetamide due to its effectiveness and simplicity [20] [21] [22]. The selection of appropriate recrystallization solvents is crucial for achieving high purity and good recovery. Water represents an excellent recrystallization solvent for this compound due to its favorable solubility characteristics - low solubility at low temperatures and moderate solubility at elevated temperatures [20] [23].

Single-solvent recrystallization from water involves dissolving the crude product in the minimum amount of hot water (90-100°C), followed by slow cooling to room temperature and final chilling in an ice bath [23] [24]. This process typically achieves 80-90% recovery with purities of 95-98%. The crystallization process must be conducted slowly to ensure large, well-formed crystals that exclude impurities effectively.

Mixed-solvent recrystallization systems using ethanol-water mixtures provide enhanced purification efficiency [21] [22]. The compound is dissolved in hot ethanol, followed by careful addition of water until slight turbidity appears, then heating to dissolve and slow cooling. This method can achieve recoveries of 85-95% with purities exceeding 96-99%.

Alternative recrystallization solvents include methanol, ethyl acetate, and chloroform, each offering different selectivity profiles for various impurities [20]. The choice of solvent depends on the nature of impurities present and the desired final purity specifications.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) serves both as a purification method and an analytical technique for N-(1-Cyano-1-methylethyl)acetamide [25] [26] [27]. Preparative HPLC using reversed-phase C₁₈ columns with acetonitrile-water mobile phases can achieve purities exceeding 98-99% but with lower recoveries (70-85%) due to the losses inherent in the chromatographic process.

Solid-phase extraction (SPE) represents a more practical chromatographic purification approach for larger quantities [27] [28]. Carbon-based SPE cartridges have shown excellent retention and recovery characteristics for acetamide compounds, with mean recoveries exceeding 90% and relative standard deviations below 16%.

Column chromatography using silica gel stationary phases with ethyl acetate-hexane gradient elution provides an effective purification method for research-scale quantities [29]. This technique offers excellent resolution of closely related impurities and can achieve very high purities (98-99%) with reasonable recoveries (70-85%).

Gas chromatography, while primarily an analytical technique, can also serve as a purification method for volatile acetamide compounds through preparative GC techniques [30] [31]. However, the thermal stress involved may limit its applicability for thermally sensitive compounds.

Quality Control Parameters

Comprehensive quality control protocols are essential for ensuring the consistent quality of N-(1-Cyano-1-methylethyl)acetamide [32] [31] [33]. Primary purity assessment is conducted using HPLC with UV detection at 254 nm, with specifications typically requiring ≥98.0% purity. The method involves isocratic elution using acetonitrile-water or acetonitrile-buffer mobile phases with C₁₈ reversed-phase columns.

Melting point determination provides a rapid and reliable purity assessment tool [34] [35] [36]. Pure N-(1-Cyano-1-methylethyl)acetamide exhibits a sharp melting point range of 103-105°C, while impure samples show broader, depressed melting ranges. Digital melting point apparatus with programmable heating rates provide the most accurate and reproducible results.

Water content determination using Karl Fischer titration is critical for pharmaceutical and research applications, with specifications typically requiring ≤0.5% water content [33]. Excessive water content can affect stability and lead to hydrolysis reactions during storage.

Spectroscopic identity confirmation involves comparison of infrared, nuclear magnetic resonance, and mass spectra with reference standards [37] [38] [39]. Infrared spectroscopy confirms the presence of characteristic amide carbonyl (1690 cm⁻¹) and N-H stretching (3200-3400 cm⁻¹) bands. ¹H NMR spectroscopy shows characteristic signals for the methyl group (2.0-2.1 ppm) and NH₂ protons (5.0-6.0 ppm, broad), while ¹³C NMR confirms the carbonyl carbon (170-175 ppm) and methyl carbon (20-25 ppm).

Residual solvent analysis using gas chromatography with flame ionization detection ensures that solvent levels are below acceptable limits (≤500 ppm total) [31]. Heavy metals analysis using inductively coupled plasma mass spectrometry (ICP-MS) confirms the absence of catalytic metal residues, with specifications typically requiring ≤10 ppm total heavy metals.